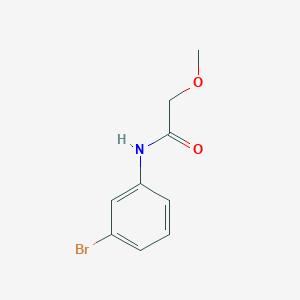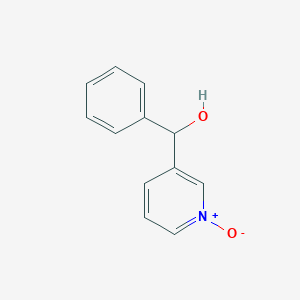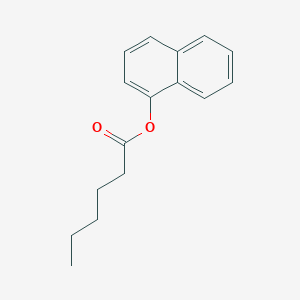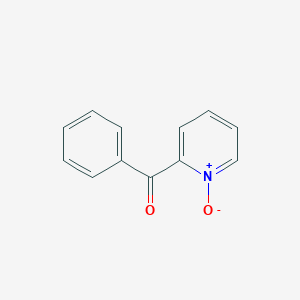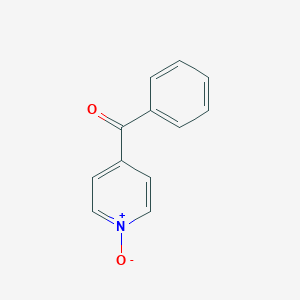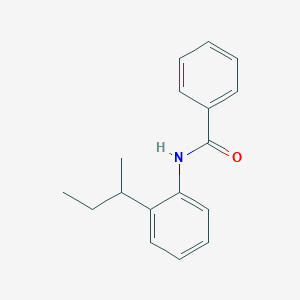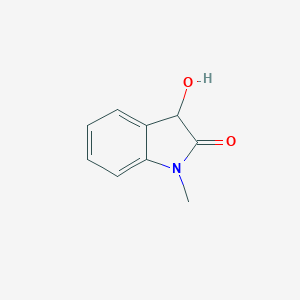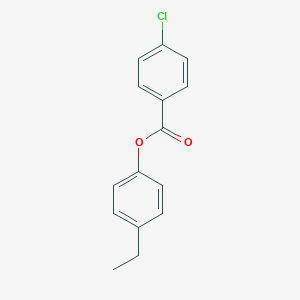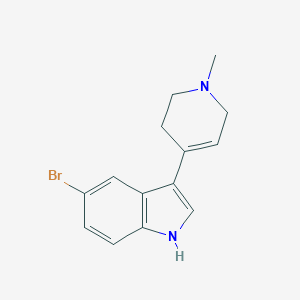![molecular formula C14H20N2 B184515 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole CAS No. 159497-37-7](/img/structure/B184515.png)
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that is commonly used as a precursor in the synthesis of different drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which are involved in the development of neurological disorders.
Effets Biochimiques Et Physiologiques
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It also has neuroprotective effects by inhibiting the activity of enzymes involved in the development of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole in lab experiments is its high yield and purity. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole. One of the areas of interest is its potential use in the treatment of other types of cancer, such as pancreatic and ovarian cancer. Moreover, further studies are needed to fully understand its mechanism of action and to develop more effective drugs based on this compound. Additionally, research on its potential use in the treatment of neurological disorders is also an area of interest.
Méthodes De Synthèse
The synthesis of 2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole involves the reaction of 2-(chloromethyl)-1,3-dihydroisoindole with (S)-1-methylpyrrolidine in the presence of a base. This reaction leads to the formation of the desired compound with high yield and purity.
Applications De Recherche Scientifique
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole has been extensively studied for its potential applications in various fields. It has been found to have significant activity against different types of cancer cells, including breast, lung, and prostate cancer cells. Moreover, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
159497-37-7 |
|---|---|
Nom du produit |
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole |
Formule moléculaire |
C14H20N2 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H20N2/c1-15-8-4-7-14(15)11-16-9-12-5-2-3-6-13(12)10-16/h2-3,5-6,14H,4,7-11H2,1H3/t14-/m0/s1 |
Clé InChI |
MKFAAQPMZNXLET-AWEZNQCLSA-N |
SMILES isomérique |
CN1CCC[C@H]1CN2CC3=CC=CC=C3C2 |
SMILES |
CN1CCCC1CN2CC3=CC=CC=C3C2 |
SMILES canonique |
CN1CCCC1CN2CC3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)
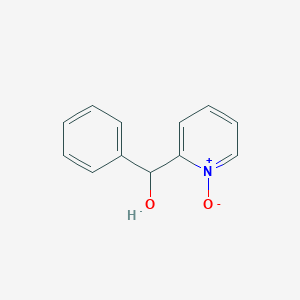
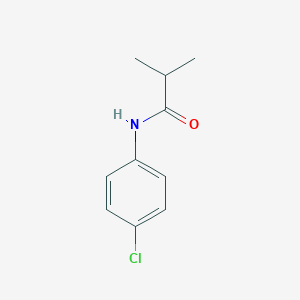
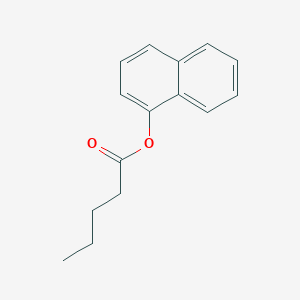
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
